molecular formula C12H14N2O2 B2609397 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 100134-75-6

2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2609397
CAS No.: 100134-75-6
M. Wt: 218.256
InChI Key: AIXFPHMFCMZNNO-UHFFFAOYSA-N
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Description

2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and amide functional groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 4-methoxyphenethylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine in a solvent like dimethylformamide . The reaction typically proceeds at room temperature and yields the desired cyanoacetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent recycling and purification steps are implemented to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Substitution Reactions: The amide group can undergo nucleophilic substitution reactions with electrophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Condensation Reactions: Reagents such as aldehydes or ketones, and catalysts like piperidine or pyridine.

    Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides, and bases like sodium hydride or potassium carbonate.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Condensation Reactions: Formation of heterocyclic compounds such as pyrroles or pyrazoles.

    Substitution Reactions: Formation of substituted amides or nitriles.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide can be compared with other cyanoacetamide derivatives, such as:

  • 2-cyano-N-(4-nitrophenyl)acetamide
  • 2-cyano-N-(4-chlorophenyl)acetamide
  • 2-cyano-N-(4-methylphenyl)acetamide

These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can influence the reactivity and biological activity of the compounds. For example, the methoxy group in this compound can enhance its solubility and potentially its biological activity compared to other derivatives.

Properties

IUPAC Name

2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-11-4-2-10(3-5-11)7-9-14-12(15)6-8-13/h2-5H,6-7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXFPHMFCMZNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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